10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)
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Overview
Description
Preparation Methods
The synthesis of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) involves several steps. The starting material is typically an ergoline derivative, which undergoes methylation and bromination reactions to introduce the methoxy and bromonicotinate groups, respectively . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) include other ergoline derivatives such as:
Ergotamine: Used to treat migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Lysergic acid diethylamide (LSD): A well-known hallucinogen.
The uniqueness of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) lies in its specific combination of functional groups, which confer its vasodilatory and cognitive-enhancing properties .
Properties
Molecular Formula |
C24H26BrN3O3 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21?,24-/m0/s1 |
InChI Key |
YSEXMKHXIOCEJA-FYOBAMORSA-N |
Isomeric SMILES |
CN1CC(C[C@]2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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